3-Chloro-tetrahydro-pyran-4-one
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Overview
Description
3-Chloro-tetrahydro-pyran-4-one is a heterocyclic organic compound with the molecular formula C5H7ClO2. It is a white crystalline solid with a slightly bitter taste and is soluble in water and ethanol. This compound is notable for its unique pyran ring structure, which makes it a valuable intermediate in organic synthesis and various industrial applications .
Mechanism of Action
Target of Action
Tetrahydro-4h-pyran-4-one, a closely related compound, has been reported to have potential biological activities, including antimicrobial and insecticidal properties
Mode of Action
It’s known that tetrahydro-4h-pyran-4-one exhibits reactivity towards nucleophiles and electrophiles, making it useful for functionalization and synthesis of organic compounds . The oxygen atom in the pyran ring acts as a nucleophile, readily participating in reactions such as acylation, alkylation, and condensation reactions .
Biochemical Pathways
Tetrahydro-4h-pyran-4-one is a valuable building block for the construction of various oxacycles . It’s also used in the synthesis of various compounds using an atom-economic approach .
Result of Action
Tetrahydro-4h-pyran-4-one and its derivatives have shown anti-influenza virus activity, indicating their potential as candidates for antiviral drug development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-tetrahydro-pyran-4-one. For instance, tetrahydro-4H-pyran-4-one is stable under normal conditions, but can degrade when exposed to heat, light, or oxidizing agents . It’s also important to note that the compound is flammable .
Biochemical Analysis
Biochemical Properties
Tetrahydropyran derivatives are known to be involved in various biochemical reactions . They can undergo condensation reactions in the preparation of dipeptides and spiroimidazolones . They are also employed in Wittig reactions for the synthesis of Penicillins and in a ring of vitamin D3 .
Cellular Effects
Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting .
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-tetrahydro-pyran-4-one is not well-understood. Tetrahydropyran derivatives are known to undergo various reactions. For example, they can undergo platinum-catalyzed hydroalkoxylation .
Temporal Effects in Laboratory Settings
It is known that the compound is a white solid .
Metabolic Pathways
Tetrahydropyran derivatives are known to be involved in various reactions, including the synthesis of dipeptides and spiroimidazolones .
Transport and Distribution
It is known that the compound is water-soluble and may spread in water systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-tetrahydro-pyran-4-one typically involves the reaction of aldehydes with 3-buten-1-ol in the presence of niobium (V) chloride, resulting in high yields under mild conditions . Another method involves the use of gallium (III) halides to obtain similar halogenated tetrahydropyrans . These methods are designed to ensure high yield and purity with simplified operations and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that focus on optimizing yield and minimizing costs. The use of efficient catalysts and reaction conditions that can be easily scaled up is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-tetrahydro-pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which are useful in various chemical syntheses.
Reduction: Reduction reactions can convert it into other useful intermediates for further chemical transformations.
Substitution: It can undergo substitution reactions, particularly with nucleophiles and electrophiles, to form a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyrans and other heterocyclic compounds, which are valuable in organic synthesis and pharmaceutical applications .
Scientific Research Applications
3-Chloro-tetrahydro-pyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have shown potential biological activities, including antimicrobial and insecticidal properties.
Medicine: It is employed in the synthesis of compounds with potential therapeutic applications, such as antiviral and anticancer agents.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-pyran-4-one: Similar in structure but lacks the chlorine atom, making it less reactive in certain chemical reactions.
2-Amino-4H-pyran-3-carbonitrile: Another heterocyclic compound with a different functional group, used in various pharmaceutical applications.
Uniqueness
3-Chloro-tetrahydro-pyran-4-one is unique due to its chlorine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form various derivatives sets it apart from similar compounds .
Properties
IUPAC Name |
3-chlorooxan-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHAJPZAYADBSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447542 |
Source
|
Record name | 3-Chlorooxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160427-98-5 |
Source
|
Record name | 3-Chlorooxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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